Eryvarinol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

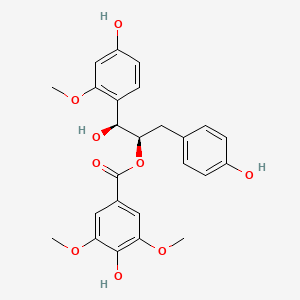

Eryvarinol A is a natural product found in Erythrina variegata with data available.

Aplicaciones Científicas De Investigación

Eryvarinol A is a compound of significant interest within the field of medicinal chemistry, particularly due to its potential applications in various therapeutic areas. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies that illustrate its efficacy and mechanisms of action.

Antitumor Activity

This compound has shown promising results in preclinical studies, particularly regarding its antitumor properties. The compound has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

- Study Focus : Evaluation of this compound's cytotoxic effects on various tumor cell lines.

- Cell Lines Tested : Included leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

- Findings : Significant cytotoxicity was observed across 60 different tumor cell lines.

| Cell Line Type | Cytotoxic Effect | Mechanism |

|---|---|---|

| Leukemia | High | Induction of apoptosis |

| Non-small cell lung cancer | Moderate | Modulation of ER stress pathways |

| Colon cancer | High | Inhibition of NF-kB signaling |

| Melanoma | High | Apoptosis induction |

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties. The compound appears to modulate inflammatory responses through the inhibition of key signaling pathways.

Case Study: Inhibition of Inflammatory Markers

- Study Focus : Assessment of this compound's impact on inflammatory markers in vitro.

- Findings : The compound reduced levels of pro-inflammatory cytokines in various models.

| Inflammatory Model | Effect Observed | Mechanism |

|---|---|---|

| Macrophage activation | Reduced cytokine release | NF-kB pathway inhibition |

| LPS-stimulated cells | Decreased inflammation | Modulation of ER stress |

Potential in Personalized Medicine

The versatility of this compound suggests its potential role in personalized medicine. Research is ongoing to explore how this compound can be tailored to individual patient profiles based on genetic and molecular characteristics.

Case Study: Personalized Therapy Development

- Study Focus : Using computational models to design personalized therapies incorporating this compound.

- Findings : Algorithms developed to optimize drug combinations for enhanced efficacy against specific tumor types.

Propiedades

Fórmula molecular |

C25H26O9 |

|---|---|

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

[(1S,2R)-1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C25H26O9/c1-31-19-13-17(27)8-9-18(19)23(28)22(10-14-4-6-16(26)7-5-14)34-25(30)15-11-20(32-2)24(29)21(12-15)33-3/h4-9,11-13,22-23,26-29H,10H2,1-3H3/t22-,23+/m1/s1 |

Clave InChI |

ISBPEYMYDJMZGH-PKTZIBPZSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC(CC2=CC=C(C=C2)O)C(C3=C(C=C(C=C3)O)OC)O |

SMILES isomérico |

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H](CC2=CC=C(C=C2)O)[C@H](C3=C(C=C(C=C3)O)OC)O |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C(=O)OC(CC2=CC=C(C=C2)O)C(C3=C(C=C(C=C3)O)OC)O |

Sinónimos |

(1S,2R)-1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propanyl 4-hydroxy-3,5-dimethoxybenzoate 1-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3,5-dimethoxybenzoyloxy)-3-(4-hydroxyphenyl)propan-1-ol eryvarinol A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.